2-(3,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide features a tetrazole ring substituted with a 4-methoxyphenyl group at position 1, linked via a methylene bridge to an acetamide moiety. The acetamide chain is further substituted with a 3,4-dimethoxyphenyl group. This structure combines electron-rich aromatic systems (methoxy groups) with a tetrazole heterocycle, which is known for its metabolic stability and hydrogen-bonding capabilities in drug design .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-7-5-14(6-8-15)24-18(21-22-23-24)12-20-19(25)11-13-4-9-16(27-2)17(10-13)28-3/h4-10H,11-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIRYEDMUJOMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional differences between the target compound and its analogues:
Key Observations
Core Heterocycle Influence :
- The target compound’s tetrazole ring (N-containing) contrasts with triazole-sulfur (e.g., 298217-98-8 ) or chloroacetamide (e.g., alachlor ) cores. Tetrazoles enhance metabolic stability and mimic carboxylic acids, making them favorable in pharmaceuticals, whereas triazole-sulfur derivatives may exhibit varied electronic properties .
Substituent Effects :
- Methoxy groups in the target compound (electron-donating) differ from fluoro (electron-withdrawing) in BE45772 or chloro in alachlor . Methoxy groups enhance solubility and π-π stacking in receptor binding, while halogens increase lipophilicity and bioactivity in pesticides.
Biological Activity :
- Acetamide derivatives with anti-exudative activity (e.g., triazole analogs in ) are compared to diclofenac . The target compound’s methoxy-rich structure may favor anti-inflammatory pathways, but this remains speculative without direct data.
Research Implications and Gaps
- Structural Optimization : The tetrazole-acetamide scaffold offers tunability for drug discovery, particularly in modifying methoxy/fluoro substituents to balance solubility and target affinity .
- Contradictions : Pesticide-oriented acetamides (e.g., alachlor ) highlight the divergent applications of similar scaffolds, emphasizing substituent-driven functionality.
- Data Gaps : Direct pharmacological data for the target compound is absent in the provided evidence. Future studies should evaluate its bioactivity against inflammation, infection, or metabolic targets.
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